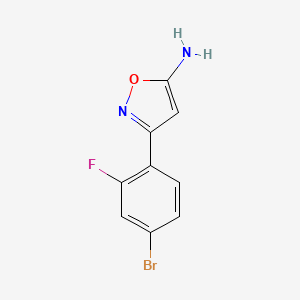

3-(4-Bromo-2-fluorophenyl)isoxazol-5-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H6BrFN2O |

|---|---|

Molecular Weight |

257.06 g/mol |

IUPAC Name |

3-(4-bromo-2-fluorophenyl)-1,2-oxazol-5-amine |

InChI |

InChI=1S/C9H6BrFN2O/c10-5-1-2-6(7(11)3-5)8-4-9(12)14-13-8/h1-4H,12H2 |

InChI Key |

COVMBXFHGQKIMM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Br)F)C2=NOC(=C2)N |

Origin of Product |

United States |

Chemical Reactivity and Transformations of 3 4 Bromo 2 Fluorophenyl Isoxazol 5 Amine

Reactivity Profiles of the Bromo- and Fluoro-Substituted Phenyl Ring

The phenyl moiety of the molecule is decorated with two halogen atoms, bromine and fluorine, and the isoxazole (B147169) ring. These substituents significantly influence the electron density and reactivity of the aromatic system. Both fluorine and bromine are deactivating groups for electrophilic aromatic substitution due to their inductive electron-withdrawing effect, yet they are ortho-, para-directing because of their ability to donate a lone pair of electrons through resonance. The isoxazole ring is generally considered an electron-withdrawing group, further deactivating the phenyl ring towards electrophiles.

Electrophilic Aromatic Substitution: Electrophilic attack on the 4-bromo-2-fluorophenyl ring is generally disfavored due to the cumulative deactivating effects of the two halogen atoms and the isoxazole substituent. However, if forced under harsh conditions, the regiochemical outcome would be determined by the directing effects of the existing groups. The fluorine atom at position 2 and the bromine atom at position 4 are both ortho-, para-directing. The position ortho to fluorine (position 3) is sterically hindered and electronically deactivated by the adjacent isoxazole ring. The position ortho to bromine (position 5) is the most likely site for substitution, as it is directed by both halogens. Therefore, reactions like nitration or further halogenation would be expected to yield primarily 3-(4-bromo-2-fluoro-5-substituted-phenyl)isoxazol-5-amine.

Nucleophilic Aromatic Substitution (SNAr): The phenyl ring, being electron-deficient due to the attached halogens and the isoxazole moiety, is moderately activated towards nucleophilic aromatic substitution. While the carbon-bromine bond is weaker than the carbon-fluorine bond, fluorine is a much better leaving group in SNAr reactions when positioned ortho or para to a strong electron-withdrawing group. In this molecule, the isoxazole ring provides activation, making replacement of the fluorine or bromine atom by strong nucleophiles (e.g., methoxide, thiophenolates) plausible under specific conditions. Studies on related halo-substituted nitropyridines have shown that such substitutions are feasible, often occurring at the position most activated by the electron-withdrawing group. clockss.orgnih.gov

The bromine atom at the C4 position of the phenyl ring is the most versatile handle for synthetic transformations, particularly for palladium-catalyzed cross-coupling reactions. The C-Br bond is significantly more reactive than the C-F bond in typical oxidative addition steps to a Palladium(0) center, allowing for selective functionalization. mdpi.com

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction enables the formation of a new carbon-carbon bond by coupling the aryl bromide with an organoboron compound, such as a boronic acid or boronic ester. nih.gov This reaction is widely used to synthesize biaryl compounds. For 3-(4-bromo-2-fluorophenyl)isoxazol-5-amine, the reaction would selectively occur at the bromine position, leaving the fluorine atom intact. The reaction typically employs a palladium catalyst, a base, and a suitable solvent. nih.govsemanticscholar.orgmdpi.com The versatility of the Suzuki reaction allows for the introduction of a wide array of aryl, heteroaryl, alkyl, and alkenyl groups. nih.gov

Sonogashira Coupling: The Sonogashira coupling reaction is a powerful method for forming a carbon-carbon bond between an aryl halide and a terminal alkyne. libretexts.orgorganic-chemistry.org This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. libretexts.orgnih.gov The reaction with this compound would proceed selectively at the C-Br bond to yield 3-(2-fluoro-4-alkynylphenyl)isoxazol-5-amine derivatives. nih.govresearchgate.net These products are valuable intermediates for the synthesis of more complex molecules.

Interactive Table: Typical Conditions for Palladium-Catalyzed Cross-Coupling of Aryl Bromides

| Coupling Reaction | Catalyst (mol%) | Ligand (if applicable) | Base | Solvent | Temperature (°C) | Reference |

| Suzuki-Miyaura | Pd(OAc)₂ (0.5-2) | PPh₃, PCy₃ | K₂CO₃, Cs₂CO₃, K₃PO₄ | Toluene, Dioxane, DMF | 80-110 | nih.govsemanticscholar.org |

| Suzuki-Miyaura | Pd(PPh₃)₄ (2-5) | - | K₃PO₄, Na₂CO₃ | Dioxane/H₂O | 90-110 | mdpi.com |

| Sonogashira | PdCl₂(PPh₃)₂ (1-5) | PPh₃ | Et₃N, piperidine | THF, DMF | RT-80 | nih.gov |

| Sonogashira (Cu-free) | Pd(OAc)₂ (2) | SPhos | Cs₂CO₃ | Toluene | 100 | nih.gov |

Chemical Transformations of the Isoxazole Heterocyclic Ring Systemnih.gov

The isoxazole ring is an aromatic heterocycle, but the inherent weakness of the N-O bond makes it susceptible to cleavage under various conditions, including reduction, photolysis, and base treatment. This reactivity is a key feature in the synthetic utility of isoxazoles. wikipedia.orgsphinxsai.com

The isoxazole ring can be opened to form more flexible acyclic intermediates, which can then be used in subsequent cyclization reactions to form different heterocyclic systems. nih.gov A common transformation is the reductive cleavage of the N-O bond. For instance, catalytic hydrogenation can cleave the isoxazole ring to yield an enaminone, which can then be cyclized to form pyridines, pyrimidines, or other heterocycles depending on the reaction partners. Studies on the metabolism of razaxaban, a compound containing a benzisoxazole moiety, show that reductive ring opening is a major metabolic pathway, yielding a stable benzamidine (B55565) metabolite. nih.gov Similarly, deprotonation at the C3 position of the isoxazole ring with a strong base can induce N-O bond cleavage and ring opening. nsf.gov

Reduction: The most common reduction pathway for the isoxazole ring involves the cleavage of the weak N-O bond. nih.gov This can be achieved through various methods, including:

Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C), Raney Nickel, or Platinum oxide, the isoxazole ring can be hydrogenolyzed. This process typically opens the ring to form a β-amino enone or a related species.

Chemical Reduction: Reagents such as samarium iodide (SmI₂) or iron in acidic media can also effect the reductive cleavage of the N-O bond. The specific product depends on the substrate and the reaction conditions.

Oxidation: The isoxazole ring is generally stable to many oxidizing agents due to its aromatic character. Strong oxidation typically leads to degradation of the molecule. However, photochemical reactions under UV irradiation can induce the cleavage of the N-O bond, leading to a rearrangement through an azirine intermediate to form an oxazole. wikipedia.org

Bases can play a crucial role in the transformation of the isoxazole ring. Strong bases can deprotonate the ring, potentially leading to ring-opening as mentioned previously. nsf.gov For isoxazoles with specific substitution patterns, base treatment can induce rearrangements. A notable example is the Boulton–Katritzky rearrangement, which involves the transformation of a heterocyclic system containing an isoxazole ring upon treatment with a base. beilstein-journals.org

Ring annulation involves the construction of a new ring onto the existing molecular framework. The 5-amino group of this compound is a key functional group for such reactions. It can act as a nucleophile to react with bifunctional electrophiles, leading to the formation of a new ring fused to the isoxazole core. For example, reaction with a β-ketoester could lead to the formation of an isoxazolo[5,4-b]pyridine (B12869864) system.

Derivatization Reactions at the Exocyclic Amine Group of this compound

The exocyclic amine group at the 5-position of the isoxazole ring in this compound serves as a key site for a variety of chemical transformations. This primary amine exhibits typical nucleophilic character, allowing for the formation of a diverse range of derivatives through reactions such as acylation, sulfonylation, and the formation of ureas and thioureas. These derivatization reactions are crucial for modifying the compound's physicochemical properties and for the synthesis of new chemical entities with potential applications in various fields of chemical and pharmaceutical research.

While specific literature on the derivatization of this compound is not extensively available, the reactivity of the exocyclic amine can be inferred from studies on structurally similar 3-aminoisoxazole (B106053) derivatives. The electronic environment of the isoxazole ring and the nature of the substituent at the 3-position can influence the nucleophilicity of the amino group, but the fundamental reaction pathways remain consistent.

Acylation Reactions

The primary amino group of 3-aminoisoxazole derivatives readily undergoes acylation with various acylating agents, such as acid chlorides and anhydrides, to form the corresponding amides. This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide byproduct. The resulting N-acylated derivatives are important for introducing a wide array of functional groups onto the isoxazole scaffold. For instance, the reaction of a 3-aminoisoxazole with an appropriately substituted benzoyl chloride would yield the corresponding N-benzoyl-3-aminoisoxazole derivative.

Table 1: Representative Acylation Reactions of 3-Aminoisoxazole Derivatives

| Reagent | Product | Reaction Conditions | Reference |

| Acetyl Chloride | N-(3-(4-Bromo-2-fluorophenyl)isoxazol-5-yl)acetamide | Pyridine, CH₂Cl₂, 0 °C to rt | Inferred from analogous reactions |

| Benzoyl Chloride | N-(3-(4-Bromo-2-fluorophenyl)isoxazol-5-yl)benzamide | Triethylamine, THF, rt | Inferred from analogous reactions |

| Acetic Anhydride | N-(3-(4-Bromo-2-fluorophenyl)isoxazol-5-yl)acetamide | Pyridine, rt | Inferred from analogous reactions |

Sulfonylation Reactions

Sulfonylation of the exocyclic amine group with sulfonyl chlorides in the presence of a base leads to the formation of sulfonamides. This reaction is a cornerstone in medicinal chemistry for the synthesis of compounds with a broad spectrum of biological activities. The well-known antibacterial agent sulfamethoxazole, for example, is synthesized by the reaction of 3-amino-5-methylisoxazole (B124983) with 4-acetamidobenzenesulfonyl chloride, followed by the hydrolysis of the acetamido group. researchgate.netarkajainuniversity.ac.inindexcopernicus.comsigmaaldrich.comnbinno.com This highlights the general utility of this transformation for 3-aminoisoxazole derivatives.

Table 2: Representative Sulfonylation Reactions of 3-Aminoisoxazole Derivatives

| Reagent | Product | Reaction Conditions | Reference |

| Benzenesulfonyl Chloride | N-(3-(4-Bromo-2-fluorophenyl)isoxazol-5-yl)benzenesulfonamide | Pyridine, CH₂Cl₂, rt | Inferred from analogous reactions |

| p-Toluenesulfonyl Chloride | N-(3-(4-Bromo-2-fluorophenyl)isoxazol-5-yl)-4-methylbenzenesulfonamide | Triethylamine, Dichloromethane, 0 °C to rt | nih.gov |

| 4-Acetamidobenzenesulfonyl Chloride | 4-Acetamido-N-(3-(4-bromo-2-fluorophenyl)isoxazol-5-yl)benzenesulfonamide | Pyridine, rt | researchgate.netarkajainuniversity.ac.inindexcopernicus.comsigmaaldrich.comnbinno.com |

Urea and Thiourea Formation

The reaction of 3-aminoisoxazoles with isocyanates and isothiocyanates provides a direct route to the corresponding ureas and thioureas. These reactions typically proceed under neutral or base-catalyzed conditions and are valuable for creating derivatives with potential for hydrogen bonding interactions, a key feature in molecular recognition processes. For instance, 3-aminoisoxazole can be used as a starting material for the synthesis of N-(isoxazol-3-yl)-N'-(carbomethoxy)thiourea. sigmaaldrich.comscientificlabs.co.uk

Table 3: Representative Urea and Thiourea Formation Reactions of 3-Aminoisoxazole Derivatives

| Reagent | Product | Reaction Conditions | Reference |

| Phenyl Isocyanate | 1-(3-(4-Bromo-2-fluorophenyl)isoxazol-5-yl)-3-phenylurea | Triethylamine, THF, rt | nih.govcommonorganicchemistry.comnih.gov |

| Methyl Isothiocyanate | 1-(3-(4-Bromo-2-fluorophenyl)isoxazol-5-yl)-3-methylthiourea | Pyridine, rt | Inferred from analogous reactions |

| Carbomethoxy Isothiocyanate | N-((3-(4-Bromo-2-fluorophenyl)isoxazol-5-yl)carbamothioyl)carbamic acid methyl ester | Pyridine, rt | sigmaaldrich.comscientificlabs.co.uk |

Advanced Spectroscopic and Crystallographic Characterization of 3 4 Bromo 2 Fluorophenyl Isoxazol 5 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) NMR spectroscopy would provide crucial information about the number of different types of protons and their neighboring environments in 3-(4-Bromo-2-fluorophenyl)isoxazol-5-amine.

Expected ¹H NMR Spectral Features:

Aromatic Protons: The 4-bromo-2-fluorophenyl ring would exhibit a complex splitting pattern for its three protons due to proton-proton and proton-fluorine couplings. The proton ortho to the fluorine atom would likely appear as a doublet of doublets, coupled to the adjacent proton and the fluorine atom. The other two aromatic protons would also show characteristic splitting patterns based on their coupling constants.

Isoxazole (B147169) Proton: The proton on the isoxazole ring (H4) would likely appear as a singlet, as it has no adjacent protons.

Amine Protons: The protons of the amine group (-NH₂) would typically appear as a broad singlet. The chemical shift of this signal can be highly variable and is dependent on factors such as solvent and concentration.

A hypothetical data table for the expected ¹H NMR spectrum is presented below.

| Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

| Aromatic-H | 7.0 - 8.0 | m | - |

| Isoxazole-H4 | 6.0 - 6.5 | s | - |

| NH₂ | 5.0 - 6.0 | br s | - |

Note: 'm' denotes a multiplet, 's' a singlet, and 'br s' a broad singlet. The chemical shifts are estimations based on related structures.

Carbon-13 (¹³C) NMR spectroscopy would be used to identify all the unique carbon atoms in the molecule. The chemical shifts of the carbon signals provide information about their electronic environment.

Expected ¹³C NMR Spectral Features:

Aromatic Carbons: The six carbons of the 4-bromo-2-fluorophenyl ring would give rise to six distinct signals. The carbon atom directly bonded to the fluorine atom would exhibit a large one-bond carbon-fluorine coupling constant (¹JCF).

Isoxazole Carbons: The three carbon atoms of the isoxazole ring (C3, C4, and C5) would show characteristic signals in the region typical for heterocyclic aromatic carbons.

Substituent Effects: The chemical shifts of the aromatic and isoxazole carbons would be influenced by the electron-withdrawing effects of the bromine and fluorine atoms and the electron-donating effect of the amine group.

A hypothetical data table for the expected ¹³C NMR spectrum is presented below.

| Carbon | Expected Chemical Shift (δ, ppm) |

| Aromatic-C | 110 - 160 |

| Isoxazole-C3 | 150 - 160 |

| Isoxazole-C4 | 95 - 105 |

| Isoxazole-C5 | 165 - 175 |

Two-dimensional (2D) NMR techniques would be essential for the complete and unambiguous assignment of all proton and carbon signals and for gaining insights into the molecule's three-dimensional structure.

COSY (Correlation Spectroscopy): Would reveal proton-proton coupling networks, helping to assign the protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): Would establish correlations between protons and their directly attached carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons that are two or three bonds away, which is crucial for connecting the different fragments of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): Would provide information about the spatial proximity of protons, which can be used to determine the preferred conformation of the molecule.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

FT-IR spectroscopy would be used to identify the characteristic vibrational frequencies of the functional groups in this compound.

Expected FT-IR Spectral Features:

N-H Stretching: The amine group would show characteristic stretching vibrations in the region of 3300-3500 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations would be observed around 3000-3100 cm⁻¹.

C=N and C=C Stretching: The stretching vibrations of the C=N bond in the isoxazole ring and the C=C bonds in the aromatic ring would appear in the 1400-1650 cm⁻¹ region.

C-F Stretching: A strong absorption band corresponding to the C-F stretching vibration is expected in the 1000-1300 cm⁻¹ range.

C-Br Stretching: The C-Br stretching vibration would be found in the lower frequency region of the spectrum, typically between 500-700 cm⁻¹.

A hypothetical data table for the expected FT-IR absorption bands is presented below.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H (amine) | 3300 - 3500 |

| C-H (aromatic) | 3000 - 3100 |

| C=N, C=C | 1400 - 1650 |

| C-F | 1000 - 1300 |

| C-Br | 500 - 700 |

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is more sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations.

Expected Raman Spectral Features:

The symmetric stretching vibrations of the aromatic and isoxazole rings would be expected to show strong signals in the Raman spectrum.

The C-Br stretching vibration may also be more prominent in the Raman spectrum compared to the FT-IR spectrum.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous confirmation of a compound's elemental composition by measuring its mass with very high accuracy. For this compound, HRMS provides an exact mass measurement, which can be compared to the theoretically calculated mass to confirm its molecular formula, C₉H₆BrFN₂O. The high resolution distinguishes the target ion from other ions with the same nominal mass, providing a high degree of confidence in its identification.

In addition to exact mass determination, HRMS coupled with tandem mass spectrometry (MS/MS) is employed to analyze the fragmentation pathways of the protonated molecule [M+H]⁺. This analysis offers valuable insights into the compound's structure by identifying characteristic fragment ions. The fragmentation of isoxazole derivatives often involves cleavage of the heterocyclic ring and losses of small, stable molecules.

A plausible fragmentation pathway for this compound would likely initiate with the cleavage of the isoxazole ring, which is a common fragmentation route for this class of heterocycles. Subsequent fragmentation could involve the loss of neutral molecules such as CO, N₂, or HCN from the ring system. The bromofluorophenyl moiety would also produce characteristic fragments.

Table 1: Predicted HRMS Data and Plausible Fragments for this compound

| Fragment Ion | Proposed Structure | Calculated m/z |

|---|---|---|

| [M+H]⁺ | C₉H₇BrFN₂O⁺ | 256.9775 |

| [M+H - CO]⁺ | C₈H₇BrFN₂⁺ | 228.9825 |

| [M+H - NH₂CN]⁺ | C₈H₅BrFO⁺ | 214.9557 |

| [C₆H₄BrF]⁺ | 4-Bromo-2-fluorophenyl cation | 173.9451 |

X-ray Crystallography for Solid-State Molecular Geometry and Intermolecular Interactions

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state material. This technique provides detailed information on bond lengths, bond angles, and torsion angles, revealing the molecule's conformation. For isoxazole derivatives, X-ray diffraction studies have shown that the planarity of the molecule can be influenced by the substituents on the aryl and isoxazole rings. nih.govresearchgate.net

In the solid state, the molecular geometry of this compound is expected to feature a nearly planar isoxazole ring. However, there will likely be a significant dihedral angle between the plane of the isoxazole ring and the plane of the 4-bromo-2-fluorophenyl ring due to steric hindrance. researchgate.netnih.gov

The crystal packing is stabilized by a network of intermolecular interactions. The amine group is a key functional group capable of forming hydrogen bonds, acting as a hydrogen bond donor to acceptor atoms like the isoxazole nitrogen or oxygen on neighboring molecules. nih.govmdpi.com These interactions can lead to the formation of specific supramolecular motifs, such as chains or dimers. nih.gov Furthermore, π–π stacking interactions between the aromatic phenyl and isoxazole rings of adjacent molecules may also play a role in stabilizing the crystal lattice. nih.gov

Table 2: Typical Crystallographic Parameters for Substituted Isoxazole Compounds

| Parameter | Description | Typical Value Range |

|---|---|---|

| Dihedral Angle (Phenyl-Isoxazole) | The angle between the planes of the aryl and isoxazole rings. | 5° - 55° nih.govnih.gov |

| N-O Bond Length (in ring) | The length of the nitrogen-oxygen bond within the isoxazole ring. | 1.41 - 1.44 Å nih.gov |

| C-N Bond Length (exocyclic) | The length of the bond between the isoxazole ring and the amine nitrogen. | 1.35 - 1.36 Å nih.gov |

| Hydrogen Bond Distance (N-H···N/O) | The distance between the amine hydrogen and an acceptor atom. | 2.8 - 3.2 Å |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The wavelength of maximum absorbance (λmax) is characteristic of the molecule's electronic structure, particularly the extent of conjugation.

The UV-Vis spectrum of this compound is expected to show characteristic absorption bands arising from π → π* and n → π* electronic transitions associated with its aromatic and heterocyclic ring systems. The conjugated system, which includes the 4-bromo-2-fluorophenyl ring and the 5-amino-isoxazole moiety, is responsible for these absorptions. The presence of the amino group (an auxochrome) on the isoxazole ring is likely to cause a bathochromic (red) shift of the λmax to longer wavelengths compared to the unsubstituted isoxazole core. The specific electronic transitions are influenced by the combination of the phenyl ring, the isoxazole ring, and their substituents.

Table 3: Expected Electronic Transitions for this compound

| Transition Type | Chromophore | Expected λmax Region |

|---|---|---|

| π → π* | Phenyl ring, Isoxazole ring | 200 - 280 nm |

| π → π* | Extended conjugated system | 280 - 400 nm |

Theoretical and Computational Investigations of 3 4 Bromo 2 Fluorophenyl Isoxazol 5 Amine

Quantum Chemical Calculations (Density Functional Theory and Ab Initio Methods)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are powerful tools for elucidating the molecular properties of organic compounds from first principles. For a molecule like 3-(4-bromo-2-fluorophenyl)isoxazol-5-amine, methods such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with basis sets like 6-311++G(d,p) are commonly used to achieve a balance between computational cost and accuracy in predicting electronic structure, geometry, and spectroscopic properties. dntb.gov.uanih.govajchem-a.com

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO), Energy Gaps, and Charge Distribution

The electronic properties of a molecule are fundamental to understanding its reactivity. Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to this analysis.

HOMO & LUMO: The HOMO represents the ability of a molecule to donate electrons, indicating regions susceptible to electrophilic attack. The LUMO signifies the ability to accept electrons, highlighting regions prone to nucleophilic attack. For this compound, the HOMO is expected to be localized primarily on the electron-rich 5-amine group and the isoxazole (B147169) ring. researchgate.net The LUMO would likely be distributed across the aromatic phenyl ring, influenced by the electron-withdrawing bromine and fluorine atoms. researchgate.net

Energy Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com A large energy gap suggests high stability and low reactivity, while a small gap implies the molecule is more easily polarized and reactive. dntb.gov.ua Calculations on similar heterocyclic compounds have shown energy gaps in the range of 4 to 5.5 eV. dntb.gov.uamdpi.com

Charge Distribution: Analysis of the charge distribution, often visualized through a Molecular Electrostatic Potential (MEP) map, reveals the electrophilic and nucleophilic sites of the molecule. nih.gov For the target compound, the MEP map would likely show negative potential (red/yellow regions) around the nitrogen and oxygen atoms of the isoxazole ring and the nitrogen of the amine group, indicating these as sites for electrophilic attack. Positive potential (blue regions) would be expected around the hydrogen atoms of the amine group. nih.gov

Below is an interactive table outlining the typical electronic properties calculated for a molecule of this type.

| Property | Predicted Location / Value | Significance |

| EHOMO | Typically a negative value (e.g., ~ -6.5 eV) ajchem-a.commdpi.com | Energy of the highest occupied molecular orbital; relates to ionization potential. |

| ELUMO | Typically a less negative or slightly positive value (e.g., ~ -2.0 eV) ajchem-a.commdpi.com | Energy of the lowest unoccupied molecular orbital; relates to electron affinity. |

| Energy Gap (ΔE) | Expected to be in the range of 4.0 - 5.5 eV dntb.gov.uamdpi.com | Indicates chemical reactivity and kinetic stability. |

| HOMO Localization | Primarily on the 5-amino group and isoxazole ring. | Region most likely to donate electrons. |

| LUMO Localization | Distributed across the 4-bromo-2-fluorophenyl ring. | Region most likely to accept electrons. |

| Negative ESP | Localized on heteroatoms (N, O) of the isoxazole and amine groups. | Sites for electrophilic attack. |

Conformational Analysis and Potential Energy Surface Mapping

The three-dimensional structure and conformational flexibility of this compound are determined by the rotation around the single bond connecting the phenyl and isoxazole rings.

A conformational analysis would involve mapping the potential energy surface (PES) by systematically rotating the dihedral angle between the two rings and calculating the energy at each step. nih.gov This process identifies the most stable, low-energy conformers. The planarity between the phenyl and isoxazole rings is a key factor; a more planar conformation would suggest greater π-conjugation, but this may be counteracted by steric hindrance from the ortho-fluorine atom. nih.gov The results would indicate the preferred spatial arrangement of the molecule in its ground state. mdpi.com

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

DFT calculations are highly effective at predicting spectroscopic data, which can then be used to validate and interpret experimental findings.

Vibrational Spectroscopy (FT-IR): Theoretical calculations can predict the vibrational frequencies and intensities of infrared spectra. dntb.gov.ua By comparing the calculated spectrum with an experimental one, specific peaks can be assigned to the vibrational modes of the molecule's functional groups, such as the N-H stretching of the amine group, C=N and C-O stretching of the isoxazole ring, and C-Br/C-F vibrations of the phenyl ring. researchgate.net

NMR Spectroscopy: Chemical shifts (¹H and ¹³C NMR) can be calculated and correlated with experimental data to confirm the molecular structure. dntb.gov.ua These calculations help in the unambiguous assignment of signals, especially for complex aromatic and heterocyclic systems.

The table below illustrates how theoretical and experimental spectroscopic data would be compared.

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Assignment |

| N-H Stretch (Amine) | Data not available | Value from calculation | Symmetric/asymmetric stretching of NH₂ |

| C=N Stretch (Isoxazole) | Data not available | Value from calculation | Stretching vibration within the isoxazole ring |

| C-F Stretch (Phenyl) | Data not available | Value from calculation | Stretching of the Carbon-Fluorine bond |

| C-Br Stretch (Phenyl) | Data not available | Value from calculation | Stretching of the Carbon-Bromine bond |

Elucidation of Reaction Mechanisms, Transition States, and Reaction Energetics

Computational chemistry can map the entire energy profile of a chemical reaction, providing insights into its mechanism. nih.gov For reactions involving this compound, such as its synthesis via cycloaddition or its subsequent functionalization, DFT can be used to:

Identify Intermediates and Transition States: Locate the structures of all transient species along the reaction pathway. nih.gov

Calculate Activation Energies (Ea): Determine the energy barrier that must be overcome for the reaction to proceed, which is crucial for predicting reaction rates. nih.gov

For example, the synthesis of 3-aminoisoxazoles often involves the addition-elimination of amines on a 3-bromoisoxazoline precursor. researchgate.net A computational study could model this mechanism, calculate the activation barrier for the nucleophilic attack of the amine, and explain the regioselectivity of the reaction. researchgate.net

Tautomeric Equilibria and Stability

The 5-amino group on the isoxazole ring allows for the possibility of amine-imine tautomerism. The compound can exist in the amine form (isoxazol-5-amine) or the imine form (isoxazol-5(4H)-imine). Quantum chemical calculations can determine the relative thermodynamic stabilities of these tautomers by computing their ground-state energies. mdpi.com These calculations typically show that for 5-aminoisoxazoles, the amine tautomer is significantly more stable. The presence of solvent can also be modeled to see how it influences the tautomeric equilibrium.

Molecular Dynamics Simulations for Dynamic Behavior and Solvation Effects

While quantum chemical calculations typically model molecules in the gas phase or with implicit solvent models, Molecular Dynamics (MD) simulations provide a dynamic picture of the molecule's behavior in an explicit solvent environment over time. An MD simulation of this compound in a solvent like water or ethanol (B145695) would reveal:

Solvation Shell Structure: How solvent molecules arrange themselves around the solute, particularly around the polar amine group and the halogen atoms.

Hydrogen Bonding Dynamics: The formation and breaking of hydrogen bonds between the amine group and protic solvent molecules.

Conformational Dynamics: How the molecule samples different conformations in solution, including the rotation between the phenyl and isoxazole rings, providing a more realistic view of its structural flexibility.

These simulations offer critical insights into the molecule's behavior in a biological or chemical medium, complementing the static picture provided by quantum chemical calculations.

Molecular Docking and Protein-Ligand Interaction Studies (In Silico Prediction of Potential Target Binding)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule, such as this compound, to a macromolecular target, typically a protein. While specific docking studies for this compound are not extensively documented in publicly available literature, the principles of these studies and findings for structurally related isoxazole derivatives can provide valuable insights into its potential biological targets and interaction patterns.

The general workflow for a molecular docking study of this compound would involve the preparation of the 3D structure of the ligand and the selection of potential protein targets. These targets could be enzymes or receptors implicated in various diseases. For instance, isoxazole derivatives have been investigated as inhibitors of targets like cyclooxygenase (COX) enzymes, tubulin, and various kinases. nih.govnih.gov The protein structure, often obtained from the Protein Data Bank (PDB), is prepared by adding hydrogen atoms, removing water molecules, and defining the binding site or active site.

Docking algorithms then systematically sample different conformations and orientations of the ligand within the protein's binding site, calculating a score that estimates the binding affinity. These scoring functions consider factors such as electrostatic interactions, van der Waals forces, and hydrogen bonding. For example, in a study on isoxazole-carboxamide derivatives as COX inhibitors, molecular docking was used to identify key binding interactions within the active site of the human COX enzyme. nih.govnih.gov The results indicated that substitutions on the phenyl ring of the isoxazole core could significantly influence binding to the target. nih.gov

The analysis of the resulting docked poses provides detailed information about the protein-ligand interactions. Key interactions often observed for isoxazole derivatives include hydrogen bonds, halogen bonds (given the bromine and fluorine atoms in the target compound), and hydrophobic interactions. For instance, studies on other bromophenyl-containing heterocyclic compounds have highlighted the role of the bromine atom in forming halogen bonds with protein residues, which can contribute significantly to binding affinity. mdpi.com The 2-fluoro substitution on the phenyl ring could also modulate the electronic properties and potential interactions of the compound.

Molecular dynamics (MD) simulations are often employed following molecular docking to provide a more dynamic picture of the protein-ligand complex. nih.govacs.org These simulations can assess the stability of the predicted binding mode over time and provide a more accurate estimation of binding free energies. acs.org

While direct experimental data on the specific protein targets of this compound is lacking, computational target prediction servers can be utilized. These tools use a variety of methods, including ligand similarity, machine learning, and bioinformatics, to predict potential protein targets for a given small molecule. dntb.gov.ua Such an approach could generate hypotheses for the biological activity of this compound, which could then be tested and validated through targeted in vitro assays.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Isoxazole Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity or physicochemical properties, respectively. These in silico methods are crucial in medicinal chemistry for optimizing lead compounds, predicting the activity of new molecules, and understanding the structural requirements for a desired biological effect.

For isoxazole derivatives, QSAR studies have been successfully applied to understand and predict their activity in various therapeutic areas. For example, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been developed for isoxazole derivatives targeting the Farnesoid X Receptor (FXR). mdpi.com These models provided insights into the structural features crucial for agonistic activity, such as the importance of hydrophobic and electronegative groups at specific positions of the isoxazole scaffold. mdpi.com Such studies demonstrate the predictive power of QSAR models, which can guide the design of new, more potent compounds. mdpi.com

The general workflow for building a QSAR model for a series of isoxazole derivatives, including a compound like this compound, involves several key steps:

Data Set Selection: A dataset of structurally diverse isoxazole derivatives with experimentally determined biological activity (e.g., IC50 values) is compiled.

Molecular Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound in the dataset. These descriptors quantify various aspects of the molecular structure, such as physicochemical properties (e.g., logP), electronic properties, and topological features.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a mathematical equation that correlates the molecular descriptors with the biological activity.

Model Validation: The predictive ability of the developed QSAR model is rigorously validated using both internal and external validation techniques to ensure its robustness and reliability. tandfonline.comtandfonline.com

QSAR studies on isoxazole derivatives as potential tubulin inhibitors have also been reported. tandfonline.comtandfonline.com These studies have led to the design of new compounds with predicted superior activity compared to existing anticancer agents. tandfonline.comtandfonline.com The models generated from these studies can elucidate the structure-activity relationships, highlighting which structural modifications are likely to enhance the desired biological activity.

QSPR modeling, on the other hand, can be used to predict the physicochemical properties of isoxazole derivatives, such as lipophilicity (logP), which is a critical parameter for drug absorption and distribution. researchgate.net By understanding the relationship between the structure and properties of these compounds, their pharmacokinetic profiles can be optimized.

The following table provides an example of the types of statistical parameters often reported in QSAR studies for isoxazole derivatives, indicating the robustness and predictive power of the models.

| Model | q² (Cross-validated R²) | r² (Non-cross-validated R²) | r²_pred (External validation) |

| CoMFA | 0.664 | 0.960 | 0.872 |

| CoMSIA | 0.706 | 0.969 | 0.866 |

This table is representative of data from a 3D-QSAR study on isoxazole derivatives as FXR agonists and illustrates the statistical validation of the models. mdpi.com

Structure Activity Relationship Sar Studies and Mechanistic Insights for Isoxazole 5 Amine Derivatives

Design Principles for Rational Structural Modification and Analogue Synthesis

The rational design of isoxazole-5-amine derivatives is a well-established strategy in medicinal chemistry aimed at exploring and optimizing their therapeutic potential. The isoxazole (B147169) ring serves as a versatile scaffold, and its derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. nih.govnih.gov The core principle behind the structural modification of these compounds is to systematically alter different parts of the molecule to understand their contribution to biological activity and to enhance desired properties such as potency, selectivity, and pharmacokinetic profiles. nih.gov

For a compound like 3-(4-Bromo-2-fluorophenyl)isoxazol-5-amine, the design strategy would typically involve three key areas of modification:

The Phenyl Ring at the 3-position: The substitution pattern on the phenyl ring is a critical determinant of activity. The presence, number, and position of substituents like halogens, alkyl, or alkoxy groups can significantly influence the electronic and steric properties of the molecule, thereby affecting its interaction with biological targets. nih.gov

The Isoxazole Core: This heterocyclic ring is not merely a linker but an essential pharmacophore. Its geometry and electronic properties, including its ability to participate in hydrogen bonding and other non-covalent interactions, are crucial for ligand recognition and binding. nih.govnih.gov

The Amine Group at the 5-position: The 5-amino group is a key functional handle that can be derivatized to modulate the compound's physicochemical properties and biological activity. Modifications can include acylation, alkylation, or incorporation into larger heterocyclic systems to explore new interactions with the target protein. nih.gov

The synthesis of analogues of this compound would likely follow established synthetic routes for 3-aryl-5-aminoisoxazoles. A common method involves the condensation of a substituted β-ketonitrile with hydroxylamine (B1172632). nih.gov By varying the substituents on the starting benzoylacetonitrile, a diverse library of analogues with different phenyl ring substitutions can be generated to systematically probe the structure-activity relationships.

Impact of Halogen Substitution (Bromine and Fluorine) on Molecular Interactions and Biological Activity (in vitro)

Halogen atoms, such as bromine and fluorine, are frequently incorporated into drug candidates to enhance their biological activity and pharmacokinetic properties. Their introduction onto the phenyl ring of 3-phenylisoxazol-5-amine derivatives can have several profound effects:

Electronic Effects: Both bromine and fluorine are electron-withdrawing groups, which can alter the electron density distribution across the molecule. This can influence the pKa of the amine group and the hydrogen bonding capacity of the isoxazole ring, thereby affecting target binding affinity.

Lipophilicity: Halogenation generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and access intracellular targets. The specific contribution to lipophilicity differs between bromine and fluorine.

Halogen Bonding: Bromine, in particular, can participate in halogen bonding, a non-covalent interaction with electron-rich atoms like oxygen or nitrogen in a protein's active site. This can provide an additional anchoring point and contribute to higher binding affinity and selectivity.

While no specific in vitro data for this compound is available, studies on related compounds offer some insights. For instance, research on other halogenated phenyl-containing heterocyclic compounds has shown that the position and nature of the halogen substituent are critical for activity. In some cases, a bromine at the para-position of a phenyl ring has been shown to enhance antibacterial activity. nih.gov The combined effect of a 4-bromo and a 2-fluoro substituent would be unique, with the fluorine potentially influencing the conformation of the phenyl ring relative to the isoxazole core due to steric and electronic interactions.

Role of the Isoxazole Core in Ligand Recognition and Biological Target Engagement

The isoxazole ring is a privileged scaffold in medicinal chemistry due to its unique structural and electronic properties that facilitate interactions with biological targets. nih.gov The key features of the isoxazole core that contribute to ligand recognition and target engagement include:

Hydrogen Bonding: The nitrogen and oxygen atoms of the isoxazole ring are potential hydrogen bond acceptors, allowing the molecule to form specific interactions with amino acid residues in a protein's binding site. nih.gov

Dipole Moment: The isoxazole ring possesses a significant dipole moment, which can contribute to favorable electrostatic interactions with the target protein.

Rigidity and Planarity: The aromatic nature of the isoxazole ring imparts a degree of rigidity and planarity to the molecule. This pre-organizes the substituents in a defined spatial orientation, which can be crucial for optimal binding to a specific target.

Scaffolding Function: The isoxazole ring acts as a scaffold to correctly position the key pharmacophoric elements, such as the substituted phenyl ring at the 3-position and the amino group at the 5-position, for effective interaction with the biological target.

Functional Significance of the Amine Group in Activity Modulation and Derivatization

The 5-amino group in isoxazol-5-amine (B86289) derivatives is a critical functional group that plays a multifaceted role in their biological activity. nih.gov Its significance can be attributed to:

Hydrogen Bonding: The primary amine group can act as both a hydrogen bond donor and acceptor, forming crucial interactions with the biological target. The presence of this group is often essential for potent activity.

Basicity and Ionization: The basicity of the amine group allows it to be protonated at physiological pH, forming a positively charged ammonium (B1175870) ion. This charge can be critical for forming strong ionic interactions with negatively charged residues, such as aspartate or glutamate, in the active site of an enzyme or receptor.

Point of Derivatization: The reactivity of the amine group makes it an ideal point for chemical modification. Derivatization of the 5-amino group can be used to:

Modulate Potency and Selectivity: Introducing different substituents can fine-tune the interactions with the target and improve selectivity over other proteins.

Improve Physicochemical Properties: Modifications can be made to enhance solubility, membrane permeability, and metabolic stability. For example, acylation of the amine can alter its lipophilicity and hydrogen bonding capacity.

Introduce New Pharmacophoric Features: The amine can be used as a linker to attach other functional groups or heterocyclic rings, creating hybrid molecules with potentially novel biological activities.

Studies on related 3,4-diaryl-5-aminoisoxazoles have highlighted the importance of an unsubstituted 5-amino group for potent cytotoxic and antitubulin activities, suggesting that direct interaction of the NH2 group with the target is crucial.

In Vitro Studies of Molecular Mechanisms of Action (e.g., Enzyme Inhibition, Receptor Modulation)

While no specific in vitro studies on the molecular mechanism of action for this compound have been found in the public domain, the broader class of isoxazole derivatives has been shown to act through various mechanisms, including enzyme inhibition and receptor modulation. nih.gov

Enzyme Inhibition: Isoxazole derivatives have been identified as inhibitors of several enzymes. For example, certain sulfonamide-based 5-amino isoxazole derivatives have demonstrated inhibitory activity against carbonic anhydrase isoforms. nih.gov The specific inhibitory profile of this compound against a panel of enzymes would need to be determined experimentally. Molecular docking studies on related compounds suggest that the isoxazole scaffold can fit into the active sites of enzymes, with the substituents on the phenyl ring making key interactions that determine potency and selectivity.

Receptor Modulation: Isoxazole derivatives are also known to modulate the activity of various receptors. The isoxazole ring is a core component of several compounds that act on AMPA receptors. The nature and position of substituents on the isoxazole and any attached phenyl rings are critical for determining whether the compound acts as an agonist, antagonist, or allosteric modulator.

Without direct experimental data for this compound, it is not possible to definitively state its mechanism of action or to provide quantitative data on its enzyme inhibition or receptor modulation activity. Such information would require dedicated in vitro screening and mechanistic studies.

Methodological Advancements and Future Perspectives in Isoxazole Research

Innovations in Synthetic Methodologies and Process Chemistry for Isoxazole (B147169) Scaffolds

The isoxazole ring is a privileged scaffold in medicinal chemistry, found in numerous pharmaceutical agents. nih.govnih.gov Consequently, the development of efficient and innovative synthetic strategies for constructing and functionalizing this heterocycle is a central focus of chemical research. nih.govresearchgate.net Historically, the two primary routes to isoxazoles have been the 1,3-dipolar cycloaddition of nitrile oxides with alkenes or alkynes, and the condensation of hydroxylamine (B1172632) with a three-carbon component like a 1,3-diketone. researchgate.netnih.gov While foundational, these methods have been significantly enhanced by modern synthetic innovations that offer improved efficiency, regioselectivity, and sustainability. nih.govrsc.org

Recent advancements have emphasized transition metal-catalyzed reactions, green chemistry approaches, and novel cycloaddition strategies. nih.govrsc.org Metal-free synthetic routes are gaining prominence due to reduced cost, toxicity, and waste generation. nih.gov These modern methods include the use of ultrasonication and microwave-assisted synthesis to accelerate reactions and improve yields. nih.gov For instance, one-pot cascade reactions under ultrasound irradiation have been developed for the formation of isoxazole derivatives. nih.gov Another significant innovation is the use of hypervalent iodine species to catalyze the intramolecular oxidative cycloaddition of aldoximes, providing an efficient pathway to fused polycyclic isoxazole systems. mdpi.com The synthesis of 3,5-disubstituted isoxazoles, a common substitution pattern, has been refined through multi-step sequences often starting from chalcone (B49325) derivatives. nih.gov These modern strategies not only streamline the synthesis of the isoxazole core but also facilitate the creation of complex and diverse molecular libraries for chemical exploration. researchgate.netrsc.org

Table 1: Comparison of Modern Synthetic Methodologies for Isoxazole Scaffolds

| Methodology | Key Features | Recent Advancements |

|---|---|---|

| 1,3-Dipolar Cycloaddition | Reaction of a nitrile oxide with an alkyne/alkene. nih.gov | Development of metal-free conditions, use of green solvents, and flow chemistry setups. nih.govnih.gov |

| Transition Metal Catalysis | Use of catalysts (e.g., Cu(I), Ru(II)) to control cycloaddition reactions. nih.govnih.gov | Cu(I)-free cycloaddition methods and metal-catalyzed functionalization of pre-formed isoxazole rings. nih.govrsc.org |

| Condensation Reactions | Reaction of hydroxylamine with β-dicarbonyl compounds or their equivalents. researchgate.net | Microwave-assisted and solid-support synthesis to improve reaction times and ease of purification. nih.gov |

| Oxidative Cycloaddition | Intramolecular cyclization catalyzed by oxidizing agents. | Use of hypervalent iodine reagents as environmentally benign and efficient catalysts. mdpi.com |

| Green Chemistry Approaches | Focus on sustainability, using water as a solvent, and energy-efficient methods. nih.govrsc.org | Catalyst-free reactions in water and synthesis via ultrasonication. nih.gov |

Development and Application of Advanced Analytical and Characterization Techniques

The unambiguous structural confirmation and purity assessment of isoxazole derivatives such as 3-(4-Bromo-2-fluorophenyl)isoxazol-5-amine are critical for their application in chemical research. A suite of advanced spectroscopic and analytical techniques is employed for this purpose, providing comprehensive information on molecular structure, purity, and stereochemistry. derpharmachemica.comijcrt.org

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, is the cornerstone of structural elucidation. icm.edu.plresearchgate.net Advanced 2D NMR techniques like HSQC (Heteronuclear Single Quantum Coherence) and NOESY (Nuclear Overhauser Effect Spectroscopy) are used to determine the relative configuration of chiral centers and establish connectivity within complex molecules. researchgate.netnih.gov Mass Spectrometry (MS) is indispensable for determining the molecular weight and elemental composition, while analysis of fragmentation patterns can provide crucial structural information, including the differentiation of isomers. researchgate.netacs.org

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify key functional groups present in the molecule. derpharmachemica.com For definitive three-dimensional structural analysis, single-crystal X-ray crystallography is the gold standard, providing precise data on bond lengths, bond angles, and conformation in the solid state. nih.gov To assess the purity of synthesized compounds, chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are routinely utilized. derpharmachemica.com

Table 2: Advanced Analytical Techniques for Isoxazole Characterization

| Technique | Application | Information Provided |

|---|---|---|

| NMR Spectroscopy | Structure elucidation and confirmation. icm.edu.pl | Atomic connectivity, chemical environment of nuclei (¹H, ¹³C), and stereochemistry (NOESY). nih.gov |

| Mass Spectrometry (MS) | Molecular weight determination and structural analysis. acs.org | Molecular formula (High-Resolution MS) and structural fragments for isomer differentiation. researchgate.net |

| X-Ray Crystallography | Definitive 3D structure determination. nih.gov | Absolute configuration, bond lengths, angles, and crystal packing. |

| FT-IR Spectroscopy | Functional group identification. derpharmachemica.com | Presence of key bonds (e.g., N-H, C=N, C-F, C-Br). |

| HPLC | Purity assessment and separation of mixtures. derpharmachemica.com | Quantitative measure of compound purity. |

Integration of Computational Chemistry and Machine Learning in Isoxazole-Based Chemical Discovery

The integration of computational chemistry and machine learning has revolutionized the process of chemical discovery, enabling researchers to design, screen, and prioritize novel isoxazole-based compounds with greater speed and efficiency. frontiersin.org These in silico approaches allow for the prediction of molecular properties, biological activities, and pharmacokinetic profiles before committing resources to laboratory synthesis. frontiersin.orgresearchgate.net

Virtual screening is a powerful technique used to search large chemical databases, such as the ZINC database, for isoxazole-containing molecules that are likely to bind to a specific biological target. researchgate.netbonviewpress.com This process is often followed by molecular docking simulations, which predict the preferred orientation and binding affinity of a ligand to a protein target, offering insights into key interactions like hydrogen bonds and hydrophobic contacts. bonviewpress.comacs.org For example, docking studies have been used to identify potential isoxazole-based inhibitors of targets like Heat shock protein 90 (Hsp90). bonviewpress.com

Beyond simple docking, molecular dynamics (MD) simulations provide a time-evolved view of the ligand-receptor complex, assessing its stability and conformational changes. frontiersin.orgacs.org Furthermore, computational tools like SwissADME are employed to predict crucial ADME (Absorption, Distribution, Metabolism, and Excretion) properties and assess the "drug-likeness" of candidate molecules based on criteria such as Lipinski's rule of five. frontiersin.org This computational pre-screening helps to minimize the likelihood of late-stage failures in the discovery pipeline. frontiersin.org

Table 3: Computational and Machine Learning Tools in Isoxazole Research

| Tool/Technique | Purpose | Example Application |

|---|---|---|

| Virtual Screening | High-throughput filtering of large compound libraries. | Identifying isoxazole derivatives as potential Hsp90 inhibitors from the ZINC database. researchgate.netbonviewpress.com |

| Molecular Docking | Predicting binding mode and affinity of a molecule to a biological target. acs.org | Evaluating the binding energy of novel isoxazoles within the active site of COX-2. frontiersin.org |

| Molecular Dynamics (MD) | Simulating the movement and interaction of atoms and molecules over time. frontiersin.org | Assessing the stability of an isoxazole-protein complex. acs.org |

| ADME/Tox Prediction | In silico estimation of pharmacokinetic and toxicity profiles. frontiersin.org | Using SwissADME to predict properties like GI absorption and blood-brain barrier penetration. frontiersin.org |

| Machine Learning | Developing predictive models from large datasets. | QSAR (Quantitative Structure-Activity Relationship) models to predict the bioactivity of new isoxazole analogs. |

Emerging Applications of Isoxazole Scaffolds as Chemical Biology Probes

Beyond their role as therapeutic agents, isoxazole scaffolds are emerging as versatile tools for chemical biology, enabling the exploration of complex biological systems. nih.gov Two prominent applications are their use as intrinsic photo-cross-linkers for target identification and as core structures for the development of fluorescent probes and chemosensors. nih.govnih.gov

A significant breakthrough is the use of the isoxazole ring itself as a "native" or "minimalist" photo-cross-linker for photoaffinity labeling (PAL). nih.govnih.govbiorxiv.org Upon irradiation with UV light, the isoxazole heterocycle can form reactive intermediates that covalently bind to nearby proteins. nih.govbiorxiv.org This approach is minimally perturbative, as it avoids the need to attach larger, traditional photo-reactive groups (like diazirines or aryl azides) that can alter the compound's biological activity. nih.gov This technique has been successfully used in chemoproteomic studies to identify the cellular protein targets of isoxazole-containing drugs, providing crucial insights into their mechanisms of action. nih.govcityu.edu.hk Aryl-substituted isoxazoles have shown particular promise in these applications. cityu.edu.hku-tokyo.ac.jp

In a separate application, isoxazole derivatives have been engineered into fluorescent probes and chemosensors for the detection of specific ions and biomolecules. nih.govd-nb.info By tethering fluorescent moieties to the isoxazole scaffold, researchers have created probes that exhibit changes in their fluorescence emission upon binding to a target analyte. nih.govresearchgate.net These tools have been developed for the selective detection of metal cations like Cu²⁺, Zn²⁺, and Cd²⁺, as well as anions such as fluoride, making them valuable for studying ion homeostasis and for environmental sensing. d-nb.inforesearchgate.netmdpi.com

Table 4: Emerging Applications of Isoxazoles as Chemical Biology Probes

| Application | Principle | Advantage |

|---|---|---|

| Photoaffinity Labeling (PAL) | The isoxazole ring acts as an intrinsic photo-cross-linker upon UV irradiation, covalently labeling interacting proteins. nih.govnih.gov | Minimally perturbs the structure and bioactivity of the parent molecule compared to traditional PAL probes. nih.gov |

| Fluorescent Probes/Chemosensors | The isoxazole is functionalized with a fluorophore; binding to a target analyte modulates its fluorescence properties. nih.govresearchgate.net | Enables selective and sensitive optical detection of specific ions or molecules in biological and environmental samples. d-nb.info |

Future Research Directions for Halogenated Isoxazole-5-amines in Targeted Chemical Synthesis and Early-Stage Molecular Exploration

Halogenated isoxazole-5-amines, exemplified by this compound, represent a highly versatile and promising class of building blocks for targeted chemical synthesis and early-stage molecular exploration. The strategic placement of halogen atoms (bromine and fluorine) and a reactive amine group provides multiple avenues for future research and development.

The primary amine at the 5-position serves as a key synthetic handle for diversification. It allows for the straightforward construction of large and diverse chemical libraries through reactions such as amidation, sulfonylation, and reductive amination. This capability is crucial for structure-activity relationship (SAR) studies aimed at optimizing the biological activity of lead compounds. nih.gov

The halogen substituents on the phenyl ring offer distinct advantages. The fluorine atom can enhance metabolic stability and modulate binding affinity through favorable electrostatic interactions. The bromine atom is particularly valuable as it can participate in a wide range of transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of complex molecular fragments to further explore the chemical space around the isoxazole core.

Future research will likely focus on several key areas:

Library Synthesis: Leveraging the reactivity of the amine and bromo functionalities to generate focused libraries of novel isoxazole derivatives for screening against a wide array of biological targets, including kinases, proteases, and metabolic enzymes. mdpi.com

Integrated Discovery: Combining advanced synthetic methodologies with computational screening and ADME prediction to rationally design and prioritize new analogs with improved potency and drug-like properties. frontiersin.org

Development of Chemical Probes: Utilizing the inherent photoreactivity of the isoxazole ring to develop specific photoaffinity probes based on this scaffold for target deconvolution and validation in complex biological systems. nih.govcityu.edu.hk

Materials Science Applications: Exploring the potential of these highly functionalized heterocycles as building blocks for novel materials, such as fluorescent sensors or organic semiconductors, where the electronic properties can be fine-tuned through chemical modification. researchgate.net

By serving as a multifunctional scaffold, halogenated isoxazole-5-amines are poised to be instrumental in accelerating the discovery of new bioactive molecules and advanced functional materials.

Q & A

Basic Research Question

- X-ray Crystallography : Provides definitive confirmation of molecular geometry and stereochemistry. For example, SHELX software (SHELXL, SHELXD) is widely used for refining crystallographic data, achieving resolution limits <1.0 Å in related isoxazole derivatives .

- Spectroscopy :

- NMR : - and -NMR identify substituent patterns (e.g., coupling constants for fluorine atoms).

- HRMS : Validates molecular weight and isotopic composition (e.g., bromine’s characteristic doublet in mass spectra).

- HPLC : Assesses purity (>98% in optimized syntheses) and monitors reaction progress .

How can structural modifications enhance the compound’s bioactivity, and what methodologies guide optimization?

Advanced Research Question

Structure-activity relationship (SAR) studies reveal that:

- The 4-bromo-2-fluorophenyl moiety enhances lipophilicity, improving membrane permeability in cellular assays.

- The isoxazol-5-amine core acts as a hydrogen-bond donor, critical for binding to biological targets (e.g., kinases or GPCRs).

Methodologies for optimization include: - Fragment-Based Drug Design : Substituting the phenyl ring with heteroaromatic groups (e.g., pyridine) to modulate solubility.

- Computational Docking : Predicting binding affinities using molecular dynamics simulations (e.g., AutoDock Vina).

Evidence from analogous compounds shows that para-substituted halogens improve anticancer activity in vitro .

How should researchers address contradictions in reported biological activities of structurally similar derivatives?

Advanced Research Question

Discrepancies often arise from variations in assay conditions or impurity profiles. Strategies include:

- Standardized Assays : Replicating studies under controlled conditions (e.g., fixed cell lines, IC measurements).

- Metabolite Profiling : Identifying degradation products via LC-MS that may interfere with activity.

- Cross-Study Comparisons : Meta-analyses of published data to isolate structure-specific effects. For example, conflicting cytotoxicity reports in isoxazole derivatives may stem from differences in mitochondrial toxicity assays .

What role does the amino group play in chiral catalytic systems involving this compound?

Advanced Research Question

The primary amine (-NH) participates in hydrogen bonding with chiral phosphoric acid catalysts, stabilizing the transition state in asymmetric reactions. For instance, in enantioselective alkylations, the amine’s lone pair interacts with the catalyst’s hydroxyl group, enhancing stereocontrol. Substituting the amine with bulkier groups (e.g., -NHEt) can improve enantioselectivity (up to 93% ee) but may reduce reaction rates due to steric hindrance .

How does crystallographic data inform the design of derivatives with improved physicochemical properties?

Advanced Research Question

Crystal packing analysis reveals intermolecular interactions (e.g., π-π stacking, halogen bonding) that influence solubility and melting points. For example:

- Halogen Bonds : The bromine atom forms interactions with electron-rich regions in adjacent molecules, increasing thermal stability.

- Hydrogen-Bond Networks : The amine group participates in N–H···O/N interactions, affecting crystal morphology.

Modifications guided by these insights (e.g., introducing -OMe groups) can disrupt packing, enhancing solubility without compromising stability .

What computational tools are recommended for predicting the compound’s reactivity and spectroscopic signatures?

Basic Research Question

- Density Functional Theory (DFT) : Calculates optimized geometries and vibrational frequencies (e.g., Gaussian 16).

- NMR Prediction Software : ACD/Labs or ChemDraw simulates - and -NMR shifts with >90% accuracy for isoxazole derivatives.

- Molecular Dynamics (MD) : GROMACS models solvation effects and conformational flexibility in biological environments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.